
(S,R)-Gsk321
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R)-Gsk321 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound’s structure includes two stereocenters, making it an interesting subject for studies related to chirality and stereoisomerism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Gsk321 involves several steps, starting with the preparation of the chiral precursors. The synthetic route typically includes:
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality in the molecule.
Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent racemization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods helps in optimizing the reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
(S,R)-Gsk321 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
(S,R)-Gsk321 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (S,R)-Gsk321 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(S,R)-Gsk321 can be compared with other chiral compounds such as (R,R)-Gsk321 and (S,S)-Gsk321. The unique stereochemistry of this compound gives it distinct properties and reactivity compared to its diastereomers. This uniqueness is highlighted in its specific interactions with chiral environments and its applications in asymmetric synthesis.
List of Similar Compounds
- (R,R)-Gsk321
- (S,S)-Gsk321
- (R,S)-Gsk321
Propiedades
Fórmula molecular |
C28H28FN5O3 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1 |
Clave InChI |
IVFDDVKCCBDPQZ-ZWKOTPCHSA-N |
SMILES isomérico |
C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
SMILES canónico |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


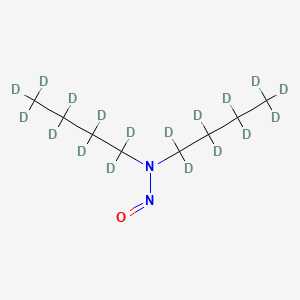
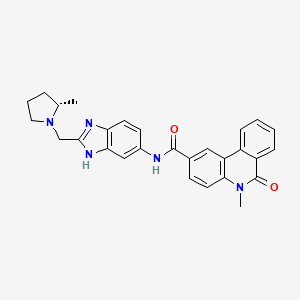

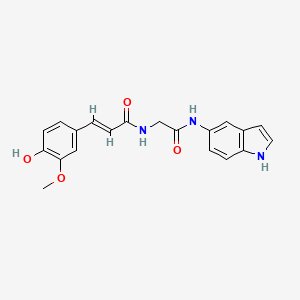
![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
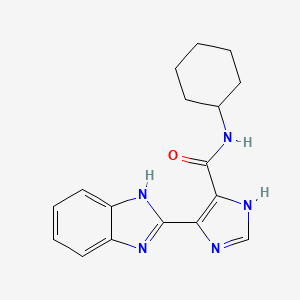
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
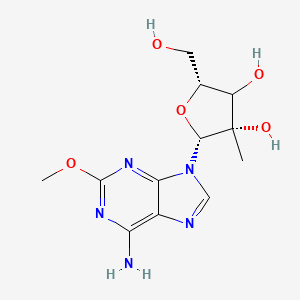


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)


